molecular formula C16H23FN2O2 B14862447 Tert-butyl 2-(2-fluorobenzyl)piperazine-1-carboxylate

Tert-butyl 2-(2-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B14862447
M. Wt: 294.36 g/mol
InChI Key: SZALXEMWGVKLDA-UHFFFAOYSA-N
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Description

®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and piperazine.

    Reaction Conditions: The reaction between 2-fluorobenzyl chloride and piperazine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl ester to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzylic position, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential therapeutic applications.

Biology

In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its binding affinity and selectivity towards specific receptors or enzymes.

Medicine

In medicinal chemistry, ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability for therapeutic use.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
  • ®-2-(2-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
  • ®-2-(2-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 2-[(2-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-11-13(19)10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

SZALXEMWGVKLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2F

Origin of Product

United States

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